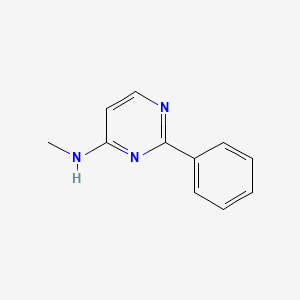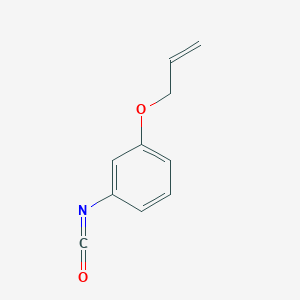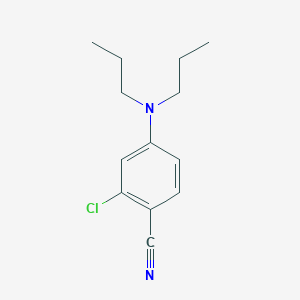
4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline typically involves the reaction of 2-methyl-1-pyrrolidin-1-ylpropan-2-ylamine with aniline under specific conditions. One common method is the reductive amination of 2-methyl-1-pyrrolidin-1-ylpropan-2-one with aniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium catalysts can also be employed to achieve high yields and purity .
化学反応の分析
Types of Reactions
4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives
Reduction: Reduced amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
科学的研究の応用
4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved .
類似化合物との比較
Similar Compounds
N-Methylaniline: Similar structure but lacks the pyrrolidine ring, leading to different chemical and biological properties.
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Similar pyrrolidine structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline is unique due to the presence of both the pyrrolidine ring and the aniline moiety, which confer distinct chemical reactivity and potential biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
特性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC名 |
4-(2-methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline |
InChI |
InChI=1S/C14H22N2/c1-14(2,11-16-9-3-4-10-16)12-5-7-13(15)8-6-12/h5-8H,3-4,9-11,15H2,1-2H3 |
InChIキー |
ICXKNUWTYSRILR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN1CCCC1)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Dimethyl [(4-chlorophenyl)methyl]propanedioate](/img/structure/B13893658.png)



![3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B13893682.png)

![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide](/img/structure/B13893704.png)
![3-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13893705.png)


![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B13893717.png)
